Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Overview
Description
Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C14H16N2O5 and a molecular weight of 292.29 g/mol . This compound is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine core with methoxy and diethyl ester functional groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the reaction of appropriate pyrazole and pyridine derivatives under specific conditions. One common method involves the condensation of 5-methoxypyrazole with diethyl pyridine-2,3-dicarboxylate in the presence of a suitable catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 5-ethylpyridine-2,3-dicarboxylate: This compound has a similar pyridine core but with an ethyl group instead of a methoxy group.
Diethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate: This compound has a methoxymethyl group instead of a methoxy group.
2,3-Diethyl-5-methylpyrazine: This compound has a pyrazine core with ethyl and methyl groups.
The uniqueness of this compound lies in its specific functional groups and the pyrazolo[1,5-a]pyridine core, which confer distinct chemical and biological properties .
Biological Activity
Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: 2741634-29-5) is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2O5
- Molecular Weight : 292.29 g/mol
- Purity : ≥ 97%
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds in the pyrazolo[1,5-a]pyridine family exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of this compound are summarized below.
Anti-inflammatory Activity
A study highlighted the anti-inflammatory potential of pyrazolo derivatives. Compounds similar to this compound showed significant inhibition of pro-inflammatory pathways such as NF-κB and AP-1 activation in cell-based assays. The IC50 values for related compounds were reported between 4.8 µM and 30.1 µM, suggesting that structural modifications can enhance anti-inflammatory potency .
Antimicrobial Properties
The compound's structural characteristics may enhance its antimicrobial activity. Research on pyridine derivatives indicates that the presence of methoxy and other functional groups can improve antibacterial and antifungal properties. In vitro studies demonstrated that related compounds effectively inhibited bacterial growth across various strains .
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and microbial resistance.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and immune response modulation.
- Cell Signaling Pathways : It potentially affects various signaling pathways such as MAPK pathways (ERK, JNK), which are crucial in mediating inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazolo derivatives:
Properties
Molecular Formula |
C14H16N2O5 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C14H16N2O5/c1-4-20-13(17)11-10-8-9(19-3)6-7-16(10)15-12(11)14(18)21-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
RZKCKSVAYQGQOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1C(=O)OCC)OC |
Origin of Product |
United States |
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